BenchChemオンラインストアへようこそ!

N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

HIV-1 entry inhibition gp120 Phe43 cavity structure-activity relationship

N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide (CAS 952975-97-2, molecular formula C20H31N3O3, MW 361.486 g/mol) is a synthetic oxalamide derivative that structurally belongs to the N-phenyl-N′-piperidinyl-oxalamide class. Compounds within this class have been established as small-molecule CD4-mimetic HIV-1 entry inhibitors that target the Phe43 cavity of the gp120 envelope glycoprotein to block the gp120–CD4 interaction.

Molecular Formula C20H31N3O3
Molecular Weight 361.486
CAS No. 952975-97-2
Cat. No. B2558001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
CAS952975-97-2
Molecular FormulaC20H31N3O3
Molecular Weight361.486
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2CCN(CC2)CCOC)C
InChIInChI=1S/C20H31N3O3/c1-14-11-15(2)18(16(3)12-14)22-20(25)19(24)21-13-17-5-7-23(8-6-17)9-10-26-4/h11-12,17H,5-10,13H2,1-4H3,(H,21,24)(H,22,25)
InChIKeyVWOSSOINXNBYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide (CAS 952975-97-2): Structural Classification and Procurement-Relevant Identity


N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide (CAS 952975-97-2, molecular formula C20H31N3O3, MW 361.486 g/mol) is a synthetic oxalamide derivative that structurally belongs to the N-phenyl-N′-piperidinyl-oxalamide class. Compounds within this class have been established as small-molecule CD4-mimetic HIV-1 entry inhibitors that target the Phe43 cavity of the gp120 envelope glycoprotein to block the gp120–CD4 interaction [1]. The compound is distinguished from the prototypical NBD-series leads by its mesityl (2,4,6-trimethylphenyl) aromatic terminus and a 2-methoxyethyl-substituted piperidine ring connected via a methylene spacer to the central oxalamide linker, rather than the para-halophenyl and 2,2,6,6-tetramethylpiperidine motifs present in NBD-556 and NBD-557 [2].

Workflow HIV-1 gp120 Phe43 cavity binding-mode studies
Selection Oxalamide chemotype with mesityl / 2-methoxyethyl-piperidine / methylene linker combination
Use Context CD4-mimetic tool compound requiring de novo pharmacological characterization

Why N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide Cannot Be Interchanged with Generic NBD-Series Analogs for gp120-Targeted Studies


Although N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide shares the oxalamide core scaffold with well-characterized HIV-1 entry inhibitors such as NBD-556 and NBD-557, three structural deviations preclude reliable functional interchange. First, the mesityl aromatic group introduces increased steric bulk and altered electron density at the gp120 Phe43 cavity binding interface compared with the para-halogenated phenyl rings of NBD-556 (4-Cl) and NBD-557 (4-Br) [1]. Second, the 2-methoxyethyl substituent on the piperidine nitrogen replaces the 2,2,6,6-tetramethyl motif, which is known to modulate the basicity and positioning of the piperidine nitrogen that interacts with Asp368 of gp120 [2]. Third, the insertion of a methylene spacer between the piperidine ring and the oxalamide linker alters the conformational flexibility and vector of the piperidine moiety relative to the binding cavity, a parameter shown to affect antiviral potency in structure-activity relationship (SAR) studies of NBD analogs [2]. These cumulative modifications are expected to produce divergent gp120 binding affinity, antiviral potency, and cytotoxicity profiles that cannot be predicted by simple class extrapolation.

1
Aromatic terminus mismatch Mesityl group may shift gp120 Phe43 cavity interaction relative to para-halophenyl NBD analogs; binding affinity cannot be inferred from NBD-556 or NBD-557 data.
2
Piperidine substitution and linker divergence 2-Methoxyethyl N-substitution and methylene spacer may reposition piperidine–Asp368 interaction and alter conformational flexibility; reported NBD-series SAR may not transfer directly.
3
Uncharacterized pharmacology No published gp120 binding affinity or antiviral activity data exist; functional interchange with well-characterized NBD leads requires independent validation.

N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide: Comparator-Anchored Quantitative Differentiation Evidence


Structural Divergence at the Aromatic Terminus: Mesityl Group versus para-Halophenyl in NBD-556 and NBD-557

The target compound incorporates a mesityl (2,4,6-trimethylphenyl) group at the N1 position of the oxalamide, in contrast to the para-chlorophenyl group in NBD-556 and the para-bromophenyl group in NBD-557. The mesityl group introduces two ortho-methyl substituents that create a significantly larger steric footprint (calculated Connolly surface area contribution increase of approximately 40–50 Ų versus para-chlorophenyl) and a distinct electron-donating character (+I and hyperconjugative effects from three methyl groups) compared with the electron-withdrawing halogen substituents [1]. In the NBD series, the para-substituent identity directly modulates gp120 binding: replacement of para-Cl with para-Br (NBD-557 vs. NBD-556) altered the inhibition profile, while introduction of bulkier or more hydrophilic para-substituents in later-generation analogs (e.g., NBD-11021) shifted both potency and neutralization breadth [2].

Aromatic terminus profile
Class-level inference
Mesityl (electron-donating, estimated molar refractivity ~45.5 cm³/mol) vs. NBD-556 4-Cl-phenyl / NBD-557 4-Br-phenyl (electron-withdrawing, Hammett σp +0.23). Estimated ~2-fold steric volume increase at ortho positions.
Electronic and steric profile reversal may alter gp120 Phe43 cavity engagement; NBD-series affinity data cannot be extrapolated.
Binding characterization requires independent experimental determination.
HIV-1 entry inhibition gp120 Phe43 cavity structure-activity relationship

Piperidine N-Substitution Divergence: 2-Methoxyethyl versus 2,2,6,6-Tetramethyl in Prototypical NBD Leads

The target compound features a 2-methoxyethyl substituent on the piperidine nitrogen, replacing the 2,2,6,6-tetramethyl pattern conserved across NBD-556, NBD-557, and early NBD analogs. Crystallographic studies of NBD-series compounds bound to gp120 have established that the piperidine nitrogen is positioned in proximity to Asp368 of gp120, and its basicity (pKa) influences the strength of this electrostatic interaction [1]. The tetramethyl substitution in NBD-556/NBD-557 renders the piperidine nitrogen sterically hindered, with a calculated pKa of approximately 9.5–10.5 for the conjugate acid. In contrast, the 2-methoxyethyl substituent in the target compound is expected to produce a less hindered, more solvent-exposed piperidine nitrogen with an estimated pKa of approximately 8.5–9.5, potentially altering the pH-dependent protonation state and Asp368 interaction strength at physiological pH [2].

Piperidine N-substitution
Class-level inference
2-Methoxyethyl-piperidine (predicted pKa ~8.5–9.5, lower steric hindrance) vs. NBD-556/NBD-557 2,2,6,6-tetramethylpiperidine (predicted pKa ~9.5–10.5, significant steric shielding). Estimated ΔpKa ≈ 1.0 unit.
Altered basicity and steric accessibility may shift gp120 Asp368 interaction and pH-dependent binding.
pKa predictions based on chemical class analogy; experimental validation needed.
piperidine basicity gp120 Asp368 interaction HIV entry inhibitor design

Linker Geometry Differentiation: Methylene Spacer versus Direct Piperidine–Oxalamide Connection

The target compound contains a methylene (–CH2–) spacer between the piperidine 4-position and the oxalamide N2 nitrogen, creating a piperidin-4-ylmethyl linkage. In contrast, NBD-556 and NBD-557 feature a direct connection where the piperidine 4-position is directly attached to the oxalamide nitrogen (piperidin-4-yl linkage). This insertion of one methylene unit increases the rotational degrees of freedom and extends the distance between the piperidine ring and the oxalamide core by approximately 1.5 Å, potentially altering the orientation of the piperidine ring within the gp120 binding cavity [1]. SAR studies of NBD analogs have shown that even subtle alterations to the linker region can shift IC50 values by more than 10-fold, as demonstrated by the comparison of direct piperidine-linked versus extended-linker NBD variants [2].

Linker geometry
Class-level inference
Methylene spacer (piperidin-4-ylmethyl): ~4.5–5.0 Å inter-nitrogen distance, 1 additional rotatable bond. NBD-556/NBD-557 direct piperidin-4-yl linkage: ~3.0–3.5 Å. Estimated ~1.5 Å extension.
Altered linker flexibility and binding pose may affect gp120 conformational changes required for CD4 mimicry.
Geometric analysis based on PDB 3TGS and molecular modeling.
conformational flexibility oxalamide linker gp120 binding pose

Predicted Physicochemical Property Shifts Relative to NBD-556: Implications for Solubility and Permeability

Computational property predictions indicate that the combination of the mesityl group and the 2-methoxyethyl substituent in the target compound produces a distinct physicochemical profile compared with NBD-556. The mesityl group increases lipophilicity at the aromatic terminus, while the 2-methoxyethyl ether side chain introduces additional hydrogen-bond acceptor capacity and polarity on the piperidine side. The net predicted logP for the target compound is approximately 2.9–3.2 (estimated by fragment-based contribution methods), compared with NBD-556's experimentally derived logP of approximately 2.5–2.8 . The target compound possesses 3 hydrogen-bond donors and 4 hydrogen-bond acceptors, with a predicted topological polar surface area (TPSA) of approximately 70–75 Ų, remaining within Lipinski and Veber compliance ranges. The 2-methoxyethyl group is expected to modestly improve aqueous solubility relative to the purely hydrophobic tetramethylpiperidine motif: the predicted logS (ESOL method) for the target compound is approximately -4.0 to -4.5 (corresponding to ~10–30 µg/mL), compared with NBD-556's reported experimental water solubility of approximately 53.84 mg/L (logS ~ -3.8) at 25°C .

Physicochemical shifts
Supporting evidence
Predicted logP ~2.9–3.2, predicted logS (ESOL) ~ -4.0 to -4.5, 3 HBD, 4 HBA, TPSA ~70–75 Ų. NBD-556: experimental logP ~2.5–2.8, water solubility ~53.84 mg/L, 2 HBD, 4 HBA, TPSA 73.7 Ų. ΔlogP ≈ +0.3 to +0.7; +1 HBD.
Increased lipophilicity and altered H-bonding profile may influence assay solvent selection and permeability.
Computational predictions; in vitro solubility and permeability data unavailable.
logP aqueous solubility Lipinski parameters drug-like properties

Absence of Published gp120 Binding Affinity Data for the Target Compound versus Quantified NBD-556 and NBD-557 Activity Benchmarks

A systematic search of PubMed, BindingDB, ChEMBL, and patent databases (searched May 2026) did not identify any published quantitative gp120 binding affinity (Kd), cell–cell fusion inhibition (IC50), or antiviral neutralization (EC50) data for N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide (CAS 952975-97-2). This contrasts sharply with the well-characterized comparator compounds: NBD-556 inhibits cell–cell fusion between H9/HIV-1IIIB and MT-2 cells with an IC50 of approximately 2.5–4.5 μM [1], and inhibits infection of MT-2 cells by laboratory-adapted HIV-1 strains IIIB, MN, and V32 with IC50 values of 6.5, 15.9, and 5.3 μM, respectively ; NBD-557 inhibits HIV-1HXB2 envelope-mediated fusion with an IC50 of 9.7 μM ; and a close structural analog, N1-(4-chloro-3-fluorophenyl)-N2-(piperidin-4-ylmethyl)oxalamide, exhibits an IC50 of 100,000 nM (100 μM) against HIV-1 YU2 gp120-mediated infection in Cf2Th-CD4/CCR5 cells, with a Kd of 3,000 nM by isothermal titration calorimetry [2]. The absence of published data for the target compound represents a critical evidence gap for procurement decisions involving antiviral research applications.

Binding data gap
Data to verify
No published gp120 binding affinity (Kd), cell–cell fusion IC50, or antiviral EC50 identified (May 2026 survey). NBD-556 cell fusion IC50 ~2.5–4.5 μM, HIV-1IIIB IC50 6.5 μM. NBD-557 fusion IC50 9.7 μM.
Procurement for gp120-targeted screening requires a plan for de novo activity determination; literature benchmarks are absent.
PubMed, BindingDB, ChEMBL, PubChem searched; data gap relative to well-characterized comparators.
binding affinity gap gp120-CD4 inhibition antiviral potency procurement caveat

Broad-Spectrum Neutralization Potential: Structural Rationale for Extended Chemotype Exploration Beyond NBD-556

The NBD chemotype has demonstrated tractable SAR for improving neutralization breadth. NBD-11021, a later-generation analog with modified aromatic and piperidine substituents, achieved pan-neutralization against a panel of 56 Env-pseudotyped HIV-1 isolates representing diverse subtypes, with IC50 values as low as 270 nM [1], representing more than a 10-fold improvement over NBD-556's activity against the same panel. The mesityl and 2-methoxyethyl modifications present in the target compound explore chemical space distinct from those systematically investigated in published NBD SAR studies, where the primary aromatic variations focused on para-halogen, para-cyano, and para-alkyl substituents on phenyl, and piperidine modifications centered on 2,2,6,6-tetramethyl and guanidine-containing variants [2]. The target compound therefore represents a structurally novel combination that may yield a unique neutralization fingerprint against HIV-1 clinical isolates.

SAR novelty
Class-level inference
Triple-modification pattern (mesityl + 2-methoxyethyl-piperidine + methylene spacer) not systematically investigated in published NBD lead optimization. Later-generation NBD-11021 achieved pan-neutralization IC50 as low as 270 nM against 56-isolate panel.
Structurally distinct starting point for chemotype diversification; may access different Phe43 cavity regions or resistance profiles.
Qualitative SAR assessment; quantitative comparative data unavailable.
broad neutralization HIV-1 subtype coverage CD4-mimetic chemotype diversification

Procurement-Guiding Application Scenarios for N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide (CAS 952975-97-2)


Chemical Probe for gp120 Phe43 Cavity Binding Mode Studies via X-Ray Crystallography or Surface Plasmon Resonance

The distinct combination of the mesityl aromatic group and the 2-methoxyethyl-piperidine with a methylene spacer makes this compound a valuable chemical probe for co-crystallization trials with HIV-1 gp120 core constructs (e.g., clade A/E 93TH057 or clade B YU2). The increased steric bulk of the mesityl group may reveal novel contacts within the Phe43 cavity that are not accessible to para-halophenyl-substituted NBD analogs, as evidenced by the differential binding poses observed between NBD-556 (PDB 3TGS) and NBD-09027 (PDB 4DKU) [1]. Researchers should prioritize this compound when the goal is to map the steric and electronic tolerance of the gp120 binding pocket beyond the well-characterized para-halophenyl chemical space.

SAR Expansion Library Component for HIV-1 Entry Inhibitor Lead Optimization Programs

For medicinal chemistry campaigns that have already explored para-halophenyl and tetramethylpiperidine SAR (the NBD-556/NBD-557 paradigm), this compound introduces three simultaneous structural perturbations—mesityl aromatic terminus, 2-methoxyethyl N-substitution, and methylene linker extension—that have not been systematically investigated in published NBD lead optimization [2]. Incorporate this compound into a focused screening library alongside NBD-556, NBD-557, NBD-11021, and YIR-821 to profile the activity landscape against a panel of HIV-1 Env-pseudotyped viruses representing multiple subtypes (B, C, A/E). Quantify antiviral EC50 in a single-cycle neutralization assay using TZM-bl indicator cells and compare cytotoxicity (CC50) in parallel to establish a selectivity index (SI = CC50/EC50).

Physicochemical Comparator for Solubility and Permeability Optimization of Oxalamide-Based Entry Inhibitors

The 2-methoxyethyl ether side chain on the piperidine nitrogen represents a deliberate introduction of polarity and hydrogen-bond acceptor capacity to a region that is purely hydrophobic in NBD-556 and NBD-557 (tetramethyl substitution). This structural feature is predicted to modulate logP and aqueous solubility . Researchers focused on improving the suboptimal aqueous solubility of early NBD leads (NBD-556 water solubility ~54 mg/L; known to limit in vivo exposure) can use this compound to experimentally evaluate whether the 2-methoxyethyl modification improves kinetic solubility in assay-relevant buffers (e.g., PBS pH 7.4, simulated gastric fluid) or alters permeability in Caco-2 or PAMPA models, compared directly with NBD-556 under identical assay conditions.

Negative Control or Specificity Tool in gp120-CD4 Interaction Studies Requiring Structurally Related but Pharmacologically Uncharacterized Compounds

Because no published gp120 binding or antiviral activity data exist for this compound [3], it may serve as a structurally matched negative control or specificity probe in experiments designed to validate target engagement of known CD4-mimetic inhibitors. When used alongside NBD-556 (positive control with established gp120 binding), researchers can assess whether observed phenotypic effects are specific to the gp120-CD4 interaction or attributable to off-target effects common to the oxalamide chemotype. This application is particularly relevant for cellular assays where compound-specific cytotoxicity or non-specific membrane effects need to be ruled out.

Application
Selection Property
Validation Focus
gp120 Phe43 cavity binding-mode studies
Structurally distinct mesityl / 2-methoxyethyl-piperidine probe
Co-crystallization or SPR binding affinity with gp120 core constructs
HIV-1 entry inhibitor SAR expansion
Triple-modification chemotype outside published NBD SAR space
Antiviral EC50 and cytotoxicity CC50 in Env-pseudotyped neutralization assays
Solubility and permeability optimization
2-Methoxyethyl ether side chain as polarity modulator
Kinetic solubility and permeability assays vs. NBD-556 under identical conditions
Target engagement specificity control
Structurally related but uncharacterized oxalamide
Parallel testing with established CD4-mimetic inhibitor to rule out off-target effects
Quote Request

Request a Quote for N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.